Benzoic acid-alpha-13C

Vue d'ensemble

Description

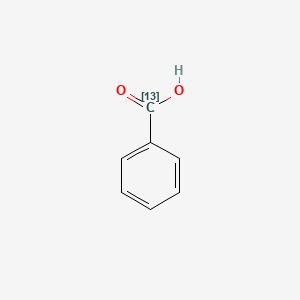

Benzoic acid-alpha-13C: is a stable isotope-labeled compound where the carboxyl carbon atom is replaced with carbon-13. This isotopic labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Oxidation of Benzyl Alcohol: One common method involves the oxidation of benzyl alcohol using potassium permanganate in an alkaline medium. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with carbon dioxide, followed by acidification to yield benzoic acid-alpha-13C.

Industrial Production Methods: Industrial production of this compound typically involves the use of carbon-13 labeled precursors. The process is similar to the laboratory methods but scaled up to meet industrial demands. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality this compound.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Benzoic acid-alpha-13C can undergo oxidation reactions to form benzaldehyde or benzoic anhydride.

Reduction: It can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.

Major Products:

Oxidation: Benzaldehyde, benzoic anhydride.

Reduction: Benzyl alcohol.

Substitution: Nitrobenzoic acid, sulfonylbenzoic acid, halobenzoic acids.

Applications De Recherche Scientifique

Chemistry:

NMR Spectroscopy: Benzoic acid-alpha-13C is used as a standard in NMR spectroscopy to study molecular structures and dynamics.

Metabolic Studies: It is used as a tracer in metabolic studies to track the biochemical pathways of benzoic acid in living organisms.

Biology:

Enzyme Studies: The compound is used to study enzyme kinetics and mechanisms, particularly those involving carboxylation and decarboxylation reactions.

Medicine:

Pharmacokinetics: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of benzoic acid in the body.

Industry:

Food Preservatives: this compound is used to study the efficacy and safety of benzoic acid as a food preservative.

Mécanisme D'action

Molecular Targets and Pathways: Benzoic acid-alpha-13C exerts its effects primarily through its role as a metabolic tracer. It is metabolized in the liver to form hippuric acid, which is then excreted in the urine. This process involves conjugation with glycine, catalyzed by the enzyme glycine N-acyltransferase. The labeled carbon-13 allows for precise tracking of the compound through various metabolic pathways.

Comparaison Avec Des Composés Similaires

Benzoic acid-13C6: This compound has all six carbon atoms in the benzene ring labeled with carbon-13.

Benzoic acid-d5: This compound has five deuterium atoms replacing hydrogen atoms in the benzene ring.

Benzoic acid-13C7: This compound has all seven carbon atoms labeled with carbon-13.

Uniqueness: Benzoic acid-alpha-13C is unique due to its specific labeling of the carboxyl carbon atom with carbon-13. This selective labeling provides distinct advantages in NMR spectroscopy and metabolic studies, allowing for precise tracking and analysis of the carboxyl group in various chemical and biological processes.

Activité Biologique

Benzoic acid-alpha-13C is a stable isotope-labeled derivative of benzoic acid, where the carbon atom at the alpha position adjacent to the carboxylic acid group is replaced with the carbon-13 isotope. This modification not only maintains the biological activity characteristic of benzoic acid but also enhances its utility in biochemical research, particularly in metabolic studies. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : C7H6O2

- Molecular Weight : Approximately 122.12 g/mol

- Physical Appearance : White crystalline solid

- Melting Point : 121-125 °C

- Boiling Point : 249 °C

Biological Activity

This compound exhibits biological activities similar to those of benzoic acid, which is widely recognized for its antimicrobial properties. It acts as a preservative in food products and has demonstrated efficacy in inhibiting the growth of various fungi and bacteria. The isotopic labeling allows researchers to trace its metabolic pathways and interactions within biological systems.

Antimicrobial Properties

Benzoic acid is known for its ability to inhibit microbial growth, particularly in food preservation. Studies indicate that this compound retains these properties, making it useful for investigating microbial inhibition mechanisms:

| Microorganism | Inhibition Activity |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

| Candida albicans | Moderate |

Applications in Research

The unique isotopic labeling of this compound allows it to serve as a tracer molecule in various biochemical studies. Researchers utilize techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the compound's behavior in metabolic pathways.

Enzyme Interaction Studies

This compound can be employed to study enzyme interactions, particularly those involved in conjugation processes such as glycine conjugation in the liver. This is crucial for understanding detoxification pathways:

| Enzyme | Activity Observed |

|---|---|

| Glycine N-acyltransferase | Enhanced |

| UDP-glucuronosyltransferase | Moderate |

Case Studies

-

Metabolic Pathway Tracing :

A study utilized this compound to trace its incorporation into metabolic pathways in human liver cells. The results indicated that the compound was effectively conjugated with glycine, providing insights into detoxification processes. -

Protein-Ligand Interaction :

Research involving this compound as a ligand demonstrated its binding affinity to specific proteins, allowing scientists to monitor changes in chemical environments upon binding through NMR analysis.

Research Findings

Recent studies have highlighted the potential of benzoic acid derivatives, including this compound, in modulating cellular processes:

- Proteostasis Network Modulation : Research indicated that benzoic acid derivatives could enhance the activity of proteasomal and autophagy-lysosome pathways, suggesting potential applications in anti-aging therapies .

- Antioxidant Activity : Some derivatives have shown antioxidant properties, contributing to their protective roles against oxidative stress .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing benzoic acid-alpha-13C?

this compound is typically synthesized via oxidation of benzyl chloride derivatives. A validated protocol involves:

- Oxidation : React benzyl chloride with anhydrous sodium carbonate and potassium permanganate under reflux conditions (70–80°C for 1 hour) to form sodium benzoate, followed by acidification with concentrated HCl to precipitate the product .

- Purification : Recrystallize the crude product from boiling water to achieve >98% purity (melting point: 121–125°C; boiling point: 249°C) .

- Characterization : Confirm isotopic enrichment (99% 13C at the α-position) via high-resolution mass spectrometry (HRMS) and verify structural integrity using FT-IR (C=O stretch at ~1680 cm⁻¹) .

Q. How does isotopic labeling at the α-position influence benzoic acid’s physicochemical properties?

The 13C label at the α-position minimally alters bulk properties (e.g., melting point, solubility) but significantly impacts spectroscopic signatures:

- NMR : The 13C-labeled carboxyl group produces a distinct resonance at ~170 ppm (¹³C NMR), distinguishable from unlabeled benzoic acid .

- Mass Spectrometry : The molecular ion ([M-H]⁻) shifts from m/z 121 (unlabeled) to m/z 122 (labeled), enabling precise quantification in complex matrices .

Advanced Research Questions

Q. How can this compound resolve contradictions in metabolic flux analysis?

In metabolic studies, isotopic scrambling or dilution can lead to conflicting data. Methodological strategies include:

- Isotopic Dilution Correction : Use parallel experiments with unlabeled benzoic acid to calibrate 13C incorporation rates in intermediates (e.g., hippuric acid) .

- LC-MS/MS Validation : Employ multiple reaction monitoring (MRM) to track labeled metabolites while correcting for natural abundance 13C (1.1%) .

- Compartmental Modeling : Integrate isotopic enrichment data into kinetic models (e.g., using software like INCA) to resolve pathway ambiguities .

Q. What experimental designs optimize this compound’s utility in environmental biodegradation studies?

To track degradation in soil/water systems:

- Spiking Protocols : Add 50–100 ppm this compound to soil microcosms and monitor degradation via ¹³C-CO₂ evolution (gas chromatography-isotope ratio mass spectrometry) .

- Degradant Profiling : Extract metabolites (e.g., catechol derivatives) using solid-phase extraction (SPE) and analyze via UPLC-HRMS to identify cleavage pathways .

- Controls : Include autoclaved soil controls to distinguish biotic vs. abiotic degradation .

Q. How should researchers address discrepancies in reported sublimation enthalpies of this compound?

Literature reports vary (e.g., 21.4 ± 2.3 kcal mol⁻¹) due to measurement techniques. To mitigate errors:

- Calibration : Use this compound as an internal standard in thermogravimetric analysis (TGA) to normalize sublimation enthalpy measurements .

- Statistical Validation : Apply the Kline-McClintock method to quantify uncertainty in replicate experiments .

- Computational Validation : Compare experimental data with lattice energy predictions from additive models (e.g., EDA framework) to identify outliers .

Q. What NMR pulse sequences enhance sensitivity for detecting low-abundance 13C-labeled metabolites?

For trace-level detection:

- ¹H-¹³C HSQC : Reduces signal overlap in crowded spectra (e.g., biofluids) by correlating ¹H and ¹³C shifts .

- INEPT Polarization Transfer : Amplifies ¹³C signals by transferring polarization from abundant ¹H nuclei .

- Dynamic Nuclear Polarization (DNP) : Achieves >10,000-fold sensitivity enhancement in hyperpolarized NMR studies of metabolic pathways .

Q. Methodological Notes

- Spectral Referencing : In ¹³C NMR, reference the carboxyl peak to tetramethylsilane (TMS) at 0 ppm or secondary standards (e.g., DMSO-d6 at 39.5 ppm) .

- Data Validation : Cross-validate isotopic enrichment using orthogonal techniques (e.g., NMR for positional specificity, MS for quantification) .

- Safety : Handle concentrated HCl and oxidizing agents (e.g., KMnO₄) in fume hoods with PPE (gloves, goggles) .

Propriétés

IUPAC Name |

benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYMKLBDIGXBTP-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274646 | |

| Record name | Benzoic acid-|A-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3880-99-7 | |

| Record name | Benzoic acid-|A-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic-carboxy-13c acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.